![molecular formula C16H12F3N3O B2767716 4-{[3-(trifluoromethyl)anilino]methyl}-1(2H)-phthalazinone CAS No. 303995-58-6](/img/structure/B2767716.png)
4-{[3-(trifluoromethyl)anilino]methyl}-1(2H)-phthalazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[3-(Trifluoromethyl)anilino]methyl}-1(2H)-phthalazinone, also known as TFAM-P, is a novel small molecule that has recently been developed for use in laboratory experiments and scientific research. It is a synthetic compound that is composed of three fluorinated aromatic rings with a nitrogen atom at the center. TFAM-P has been shown to have a variety of biological activities, including antioxidant and anti-inflammatory effects. It is also known to have potential applications in the treatment of various diseases.
科学的研究の応用
Heterocyclic Compounds and Biological Significance
4-{[3-(trifluoromethyl)anilino]methyl}-1(2H)-phthalazinone is a notable structure in the realm of medicinal chemistry, especially in the context of triazine and triazole derivatives. These compounds, including triazines, are recognized for their wide range of biological activities, serving as antibacterial, antifungal, anti-cancer, antiviral, and anti-inflammatory agents. The structural versatility of these compounds allows for the synthesis of various derivatives with potent pharmacological properties, highlighting the importance of such heterocyclic cores in drug development (Verma, Sinha, & Bansal, 2019) (Ferreira et al., 2013).
Fluorescent Chemosensors
4-Methyl-2,6-diformylphenol (DFP) based compounds, sharing structural motifs with 4-{[3-(trifluoromethyl)anilino]methyl}-1(2H)-phthalazinone, have been utilized in the development of fluorescent chemosensors. These chemosensors are capable of detecting a variety of analytes, showcasing high selectivity and sensitivity. The dual formyl groups present in these structures offer significant opportunities to modulate sensing capabilities, making them valuable tools in chemical sensing and environmental monitoring applications (Roy, 2021).
Antimicrobial and Anticorrosive Applications
Compounds like phthalocyanine, which share similar heterocyclic characteristics with 4-{[3-(trifluoromethyl)anilino]methyl}-1(2H)-phthalazinone, have been studied for their antimicrobial properties and potential as corrosion inhibitors. These studies reflect the broader applicability of such compounds in protecting materials against degradation and their utility in developing new antimicrobial strategies (Verma et al., 2021).
特性
IUPAC Name |
4-[[3-(trifluoromethyl)anilino]methyl]-2H-phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O/c17-16(18,19)10-4-3-5-11(8-10)20-9-14-12-6-1-2-7-13(12)15(23)22-21-14/h1-8,20H,9H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFUMZBGOYJHIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CNC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


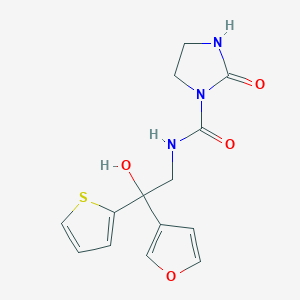
![N-(1-cyano-1,2-dimethylpropyl)-2-{[(3,4-dichlorophenyl)methyl][(pyridin-2-yl)methyl]amino}acetamide](/img/structure/B2767636.png)
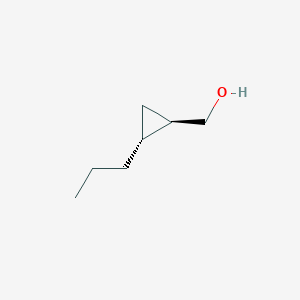
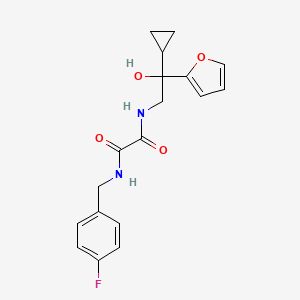
![6-(3-Imidazol-1-ylpropyl)-4,7-dimethyl-2-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2767641.png)
![N-(2,4-difluorophenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2767642.png)
![9-(3-methoxyphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2767644.png)
![5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,3-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B2767645.png)

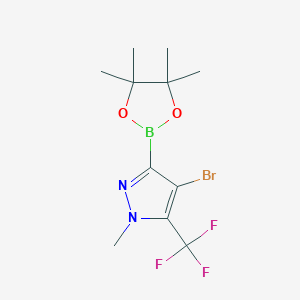
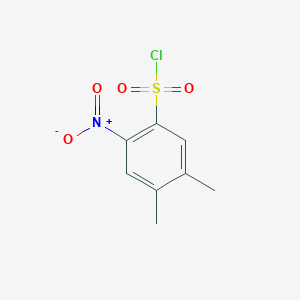
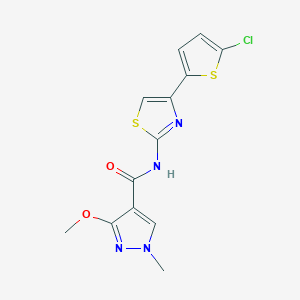
![8-[(2-Ethylpiperidin-1-yl)methyl]-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione](/img/structure/B2767654.png)